REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CC(C1C=C(S[C@@H]2CCCC[C@H]2S[CH2:31][C:32](N(C)CCC2C=CC=CN=2)=[O:33])C=C(C(C)(C)C)C=1)(C)C>>[N:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:1][C:32](=[O:33])[CH3:31])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=CC=NC=C1
|
Name
|
2-(2-methylaminoethyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1)C(C)(C)C)S[C@H]1[C@@H](CCCC1)SCC(=O)N(CCC1=NC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |